molecular formula C7H10N2O2S B189684 Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate CAS No. 28942-54-3

Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate

Cat. No.: B189684
CAS No.: 28942-54-3
M. Wt: 186.23 g/mol
InChI Key: GIAXMSUPTGGVFG-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring, which is a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The general reaction conditions include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can affect the compound’s lipophilicity and, consequently, its interaction with biological membranes and molecular targets .

Properties

IUPAC Name

methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-4-5(6(10)11-2)9-7(8)12-4/h3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAXMSUPTGGVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353265
Record name methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28942-54-3
Record name methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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